Pyrinuron (CAS 53558-25-1), historically known as Vacor, is a highly specialized urea-based biochemical tool utilized primarily as a potent SARM1 NADase agonist and a selective pancreatic beta-cell toxin. In modern procurement contexts, its value has transitioned from its legacy as a rodenticide to its critical role as a targeted antimetabolite in advanced neurodegeneration and metabolic research. Upon cellular entry, Pyrinuron is metabolized by nicotinamide phosphoribosyltransferase (NAMPT) into Vacor mononucleotide (VMN), which subsequently acts as a fraudulent substrate to rapidly deplete intracellular NAD+ pools [1]. This highly specific mechanism makes Pyrinuron an indispensable reagent for inducing rapid-onset insulin-dependent diabetes mellitus (IDDM) models and studying SARM1-mediated axonal degeneration, offering a distinct biochemical pathway compared to traditional alkylating agents [2].
Generic substitution of Pyrinuron with common diabetogenic compounds like Streptozotocin (STZ) or Alloxan fails due to fundamental differences in their mechanisms of action and resulting phenotypic models. STZ induces beta-cell death primarily through non-specific DNA alkylation and subsequent PARP hyperactivation, while Alloxan relies on the generation of reactive oxygen species (ROS) [1]. In contrast, Pyrinuron specifically hijacks the nicotinamide salvage pathway, acting as a direct antimetabolite that is enzymatically converted into a fraudulent NAD+ analog (VAD) [2]. This targeted enzymatic conversion not only causes immediate and profound energetic failure in beta cells but also directly activates the SARM1 NADase, leading to severe, acute autonomic neuropathy—a critical clinical phenotype that STZ models either lack entirely or develop only after prolonged, multi-week incubation periods [3]. Consequently, for assays requiring direct SARM1 activation or the modeling of acute diabetic autonomic dysfunction, STZ and Alloxan are scientifically and practically non-viable substitutes.
Pyrinuron functions as a potent, direct activator of the SARM1 NADase, differentiating it from upstream stressors that only indirectly trigger the pathway. In human peripheral blood mononuclear cells (PBMCs), treatment with Pyrinuron (10–500 μM) induces a dose-dependent increase in cyclic ADP-ribose (cADPR) and the cADPR:ADPR ratio, which serves as a highly specific functional readout of SARM1 activity [1]. This targeted accumulation is completely arrested when cells are co-incubated with the specific SARM1 inhibitor DSRM-3716, confirming Pyrinuron's direct mechanistic role [1].
| Evidence Dimension | SARM1-mediated cADPR accumulation |
| Target Compound Data | Dose-dependent cADPR increase at 10-500 μM Pyrinuron |
| Comparator Or Baseline | Baseline vehicle control and DSRM-3716 co-treatment |
| Quantified Difference | Significant elevation of cADPR:ADPR ratio vs. baseline, which is completely reversed by specific SARM1 inhibition |
| Conditions | Human PBMCs, 4-hour stimulation assay |
Provides a highly reliable, process-compatible chemical tool for researchers needing to directly quantify SARM1 activation potential in clinical or ex vivo samples without relying on complex genetic modifications.
Unlike standard diabetogenic agents that rely on broad DNA alkylation, Pyrinuron selectively hijacks the nicotinamide salvage pathway. It is converted by NAMPT and NMNAT into Vacor adenine dinucleotide (VAD), a fraudulent NAD+ analog. This leads to an extremely rapid derangement of NAD+ homeostasis and energetic failure in NMNAT-proficient cells, causing profound intracellular NAD+ depletion within hours [1]. This targeted toxicity is highly specific and can be completely mitigated by early co-administration of nicotinamide, which competes for the NAMPT enzyme and replenishes the NAD+ pool [2].
| Evidence Dimension | Mechanism of intracellular NAD+ depletion |
| Target Compound Data | Rapid NAD+ depletion via direct enzymatic conversion to VAD (fraudulent nucleotide) |
| Comparator Or Baseline | Streptozotocin (STZ) |
| Quantified Difference | Pyrinuron acts as a direct NAMPT substrate (antimetabolite), whereas STZ depletes NAD+ secondarily via PARP hyperactivation resulting from DNA damage |
| Conditions | NMNAT-proficient cellular assays and beta-cell models |
Essential for procurement in metabolic research where the specific biochemical isolation of the nicotinamide salvage pathway is required over generalized genotoxicity.
In vivo application of Pyrinuron generates a unique dual-phenotype model characterized by concurrent insulinopenic diabetes and severe autonomic neuropathy. While traditional models utilizing Streptozotocin (STZ) typically require prolonged incubation periods to develop mild-to-moderate peripheral sensory neuropathy, Pyrinuron administration rapidly induces severe autonomic dysfunction, including orthostatic hypotension, gastrointestinal hypomotility, and bladder dysfunction [1]. This rapid onset is directly linked to its potent activation of neuronal SARM1 and metabolic encephalopathy pathways, which are not directly engaged by STZ [2].
| Evidence Dimension | Onset and severity of autonomic neuropathy |
| Target Compound Data | Acute onset of severe autonomic dysfunction (e.g., GI hypomotility, orthostatic hypotension) |
| Comparator Or Baseline | Streptozotocin (STZ) |
| Quantified Difference | Pyrinuron induces immediate and severe autonomic neuropathy, whereas STZ primarily induces delayed, progressive peripheral sensory/motor neuropathy |
| Conditions | In vivo chemically induced diabetes and neuropathy models |
Justifies the selection of Pyrinuron for specialized in vivo studies requiring the rapid and reliable induction of diabetic autonomic complications, saving significant time and resources in animal husbandry.
Directly following from its ability to generate cADPR and activate SARM1 in PBMCs, Pyrinuron is the preferred chemical agonist for ex vivo and in vitro assays studying SARM1-mediated axonal degeneration. It allows researchers to bypass upstream injury models and directly trigger the NADase activity of SARM1, facilitating high-throughput screening of potential SARM1 inhibitors[1].
Because Pyrinuron requires enzymatic conversion by NAMPT and NMNAT to form the toxic VAD analog, it serves as an ideal positive control or challenge agent in assays evaluating the nicotinamide salvage pathway. It is highly valuable for screening NAMPT inhibitors or investigating metabolic resistance in NMNAT-deficient cancer cell lines [2].
Leveraging its unique capacity to induce rapid-onset autonomic dysfunction alongside beta-cell destruction, Pyrinuron is uniquely suited for in vivo models focusing on diabetic autonomic complications. It is the compound of choice when researchers need to study orthostatic hypotension or gastrointestinal hypomotility without waiting for the delayed onset typical of STZ-induced models [3].
Corrosive;Irritant